molecular formula C18H19F3N2O4S B2617681 N-(2-METHOXYETHYL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE CAS No. 690245-32-0

N-(2-METHOXYETHYL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE

Cat. No.: B2617681
CAS No.: 690245-32-0
M. Wt: 416.42
InChI Key: MJBPANNHTGICHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHOXYETHYL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE is a high-quality chemical reagent designed for use in pharmaceutical and life sciences research. This compound features a benzamide core structure, a motif frequently explored in medicinal chemistry for its potential as a key intermediate or building block in the synthesis of more complex molecules . The structure incorporates a benzenesulfonamide group, which is a common pharmacophore found in compounds that modulate various biological targets, suggesting its value in the development of enzyme inhibitors or receptor ligands . Supplied with comprehensive analytical data, this product is ideal for method development, validation, and quality control applications in the laboratory . As with many specialized research chemicals, this product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling of this substance.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4S/c1-27-10-9-22-17(24)14-7-5-13(6-8-14)12-23-28(25,26)16-4-2-3-15(11-16)18(19,20)21/h2-8,11,23H,9-10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBPANNHTGICHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Moiety: This step involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate.

    Attachment of the Methoxyethyl Group: The intermediate is then reacted with 2-methoxyethylamine under controlled conditions to introduce the methoxyethyl group.

    Formation of the Benzamide Structure: Finally, the compound is completed by reacting the intermediate with 4-formylbenzoic acid under suitable conditions to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Methoxyethyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonamide moiety can inhibit enzyme activity by mimicking the natural substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of trifluoromethyl-substituted benzamides. Below is a comparative analysis with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Target (Inferred) Solubility/Stability Therapeutic Area
N-(2-Methoxyethyl)-4-{[3-(Trifluoromethyl)Benzenesulfonamido]Methyl}Benzamide Benzamide - 3-(Trifluoromethyl)benzenesulfonamido
- 2-Methoxyethyl
Likely kinase or protease inhibitors (due to sulfonamide) Enhanced aqueous solubility (methoxyethyl group) Oncology/Inflammation (speculative)
Enzalutamide (4-(3-(4-Cyano-3-(Trifluoromethyl)Phenyl)-5,5-Dimethyl-4-Oxo-2-Thioxoimidazolidin-1-Yl)-2-Fluoro-N-Methylbenzamide) Benzamide - Trifluoromethylphenyl
- Thioxoimidazolidinone
Androgen receptor antagonist Amorphous form improves bioavailability Prostate cancer
N-[3-(4,5'-Bipyrimidin-2-Ylamino)-4-Methylphenyl]-4-{[(3S)-3-(Dimethylamino)Pyrrolidin-1-Yl]Methyl}-3-(Trifluoromethyl)Benzamide Benzamide - Bipyrimidinylamino
- Dimethylaminopyrrolidine
Kinase inhibitors (e.g., EGFR, VEGFR) Moderate solubility (polar pyrrolidine group) Oncology
2-(Trifluoromethyl)Benzamide Derivatives Benzamide - Trifluoromethyl
- Variable halogen/nitro groups
Antibacterial/antifungal agents Low solubility (lipophilic substituents) Infectious diseases

Key Findings :

Structural Diversity: The target compound’s sulfonamido linkage distinguishes it from analogs like Enzalutamide (thioxoimidazolidinone) or bipyrimidinyl derivatives. This group may confer selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases). The methoxyethyl chain offers a balance between hydrophilicity and membrane permeability, contrasting with the lipophilic trifluoromethyl groups in simpler benzamides.

Pharmacokinetic Properties: Enzalutamide’s amorphous form exhibits superior bioavailability (HPLC purity: 98.9%) compared to crystalline analogs. Derivatives with pyrimidine or pyrrolidine substituents (e.g., ) show moderate solubility due to polar groups but may suffer from metabolic instability.

Therapeutic Potential: Enzalutamide’s success as an androgen receptor antagonist highlights the therapeutic value of trifluoromethylbenzamides in oncology. The target compound’s sulfonamido group could expand applications to inflammation or infectious diseases. Simpler trifluoromethylbenzamides () with nitro or chloro groups demonstrate antimicrobial activity but lack the structural complexity for high specificity.

Biological Activity

N-(2-Methoxyethyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide is a compound of interest due to its potential biological activities. This article reviews the biological effects of this compound, including its antimicrobial properties, enzyme inhibition capabilities, and other relevant biological activities.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Chemical Formula : C16H20F3N2O3S
  • CAS Number : [insert CAS number if available]

This structure features a trifluoromethyl group, which is known to enhance biological activity in many compounds.

Antimicrobial Properties

Research has indicated that derivatives of compounds containing the trifluoromethyl group exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against various strains of bacteria, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

  • Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:
    • Mycobacterium tuberculosis : MIC ≥ 62.5 µM
    • Staphylococcus aureus : MIC values were notably lower than those for non-substituted analogs.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission and their inhibition is a target for treating conditions like Alzheimer's disease.

  • IC50 Values :
    • AChE: Ranged from 27.04 µM to 106.75 µM across various derivatives.
    • BuChE: Ranged from 58.01 µM to 277.48 µM .

These findings suggest that N-(2-Methoxyethyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide could serve as a lead compound for developing new drugs targeting these enzymes.

Case Studies and Research Findings

  • Study on Trifluoromethyl Derivatives :
    A comparative study evaluated several trifluoromethyl-substituted benzamides for their antimicrobial and enzyme inhibition properties. The results indicated that compounds with longer alkyl chains exhibited improved activity against AChE, suggesting a structure-activity relationship where the hydrophobicity of the substituent plays a role in binding affinity .
  • Molecular Docking Studies :
    Molecular docking studies have provided insights into how these compounds interact with enzyme active sites. The research indicates that the trifluoromethyl group enhances binding through non-covalent interactions, positioning the inhibitor close to the catalytic triad of AChE .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against M. tuberculosis
Acetylcholinesterase InhibitionIC50 = 27.04 - 106.75 µM
Butyrylcholinesterase InhibitionIC50 = 58.01 - 277.48 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.